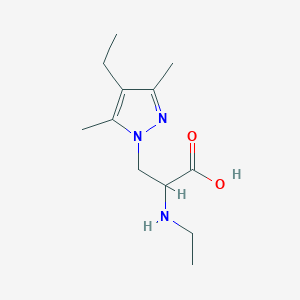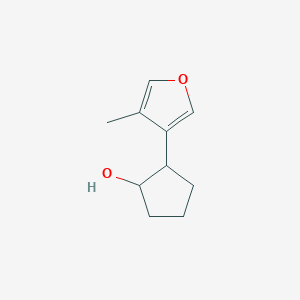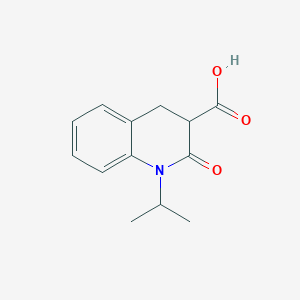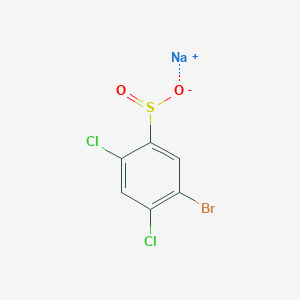
Sodium 5-bromo-2,4-dichlorobenzene-1-sulfinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 5-bromo-2,4-dichlorobenzene-1-sulfinate is a chemical compound with the molecular formula C6H2BrCl2NaO2S. It is commonly used in various research and industrial applications due to its unique chemical properties. This compound is known for its stability and reactivity, making it a valuable reagent in organic synthesis and other chemical processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 5-bromo-2,4-dichlorobenzene-1-sulfinate typically involves the sulfonation of 5-bromo-2,4-dichlorobenzene. This process can be carried out using sodium sulfite in the presence of a suitable catalyst. The reaction conditions often include controlled temperature and pH to ensure the desired product’s formation.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale sulfonation reactors where the reactants are continuously fed, and the product is extracted and purified. The use of advanced purification techniques, such as crystallization and filtration, ensures high purity and yield of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Sodium 5-bromo-2,4-dichlorobenzene-1-sulfinate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonate group is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction Reactions: It can be reduced under specific conditions to yield different products.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or other strong bases.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are often used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield various substituted benzene derivatives, while oxidation can produce sulfonic acids.
Applications De Recherche Scientifique
Sodium 5-bromo-2,4-dichlorobenzene-1-sulfinate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonate esters and other derivatives.
Biology: The compound is utilized in biochemical assays and as a labeling reagent for certain biomolecules.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism by which Sodium 5-bromo-2,4-dichlorobenzene-1-sulfinate exerts its effects involves its reactivity with various nucleophiles and electrophiles. The sulfonate group is highly reactive, allowing the compound to participate in a wide range of chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparaison Avec Des Composés Similaires
- Sodium 5-bromo-2,4-dichlorobenzene-1-sulfonate
- Sodium 5-bromo-2,4-dichlorobenzene-1-sulfonamide
- Sodium 5-bromo-2,4-dichlorobenzene-1-sulfonyl chloride
Comparison: Sodium 5-bromo-2,4-dichlorobenzene-1-sulfinate is unique due to its specific sulfonate group, which imparts distinct reactivity and stability compared to other similar compounds. For example, the sulfonate group in Sodium 5-bromo-2,4-dichlorobenzene-1-sulfonate makes it more reactive in nucleophilic substitution reactions, while the sulfonamide and sulfonyl chloride derivatives have different reactivity profiles and applications.
Propriétés
Formule moléculaire |
C6H2BrCl2NaO2S |
|---|---|
Poids moléculaire |
311.94 g/mol |
Nom IUPAC |
sodium;5-bromo-2,4-dichlorobenzenesulfinate |
InChI |
InChI=1S/C6H3BrCl2O2S.Na/c7-3-1-6(12(10)11)5(9)2-4(3)8;/h1-2H,(H,10,11);/q;+1/p-1 |
Clé InChI |
VUIHIUHDGWFLSL-UHFFFAOYSA-M |
SMILES canonique |
C1=C(C(=CC(=C1Br)Cl)Cl)S(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-Hydroxy-3-(methylamino)propyl]acetamide](/img/structure/B13237170.png)
![{5-[(Pentylamino)methyl]furan-2-yl}methanol](/img/structure/B13237176.png)
![5-(Methoxycarbonyl)-4-methyl-6-(propan-2-yl)-[1,2]thiazolo[5,4-b]pyridine-3-carboxylic acid](/img/structure/B13237178.png)
![8-(Bromomethyl)-7-oxa-1-azaspiro[4.4]nonane](/img/structure/B13237179.png)
amino}acetamide](/img/structure/B13237182.png)
![2-(2-{[(5-Methylthiophen-2-yl)methyl]amino}ethoxy)ethan-1-ol](/img/structure/B13237186.png)

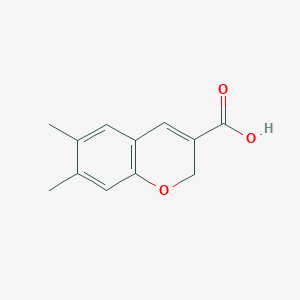
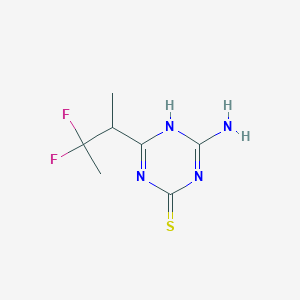
![6-Chloropyrazolo[1,5-a]pyrimidine-3-sulfonyl chloride](/img/structure/B13237203.png)
